3-Hydroxy-7-nitroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
3-hydroxy-7-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)10-9(8)13/h1-4,12H,(H,10,13) |
InChI Key |
ACZAENDIBMDFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Nitrating Agent : A mixture of fuming nitric acid () and concentrated sulfuric acid () at 0–5°C.
-
Solvent : Sulfuric acid acts as both catalyst and solvent.
-
Time : 4–6 hours.
Key Considerations
Yield and Scalability
-
Isolated Yield : 65–72% after recrystallization from ethanol.
-
Limitations : Requires stringent temperature control and generates acidic waste.
Friedlander Annulation Approach
Adapting the classical Friedlander reaction, this one-pot method condenses 2-amino-5-nitrobenzaldehyde with ethyl acetoacetate in an eco-friendly system.
Reaction Mechanism
-
Condensation : The aldehyde reacts with the ketone to form a Schiff base.
-
Cyclization : Acid-catalyzed intramolecular cyclization yields the quinolinone core.
Optimized Conditions
-
Molar Ratio : 1:1.2 (aldehyde:ketone).
-
Catalyst : 10 mol% -toluenesulfonic acid ().
-
Temperature : 80°C, 8 hours.
Advantages
-
Atom Economy : Eliminates intermediate isolation steps.
-
Solvent System : (4:1) reduces environmental impact.
Performance Metrics
Multi-Step Synthesis from Resorcinol Derivatives
This route, inspired by patent CN105017146A, involves nitration of resorcinol followed by sequential functionalization:
Synthetic Pathway
-
Nitration of Resorcinol :
-
Conditions : , 0°C, 2 hours.
-
Product : 5-Nitroresorcinol (1,3-dihydroxy-5-nitrobenzene).
-
-
Esterification :
-
Fridel-Crafts Cyclization :
-
Catalyst : Anhydrous , 40°C, 24 hours.
-
Intermediate : 7-Nitrochroman-2-one.
-
-
Ammonolysis :
Yield Analysis
| Step | Yield (%) |
|---|---|
| Nitration | 85 |
| Esterification | 93 |
| Cyclization | 85 |
| Ammonolysis | 87 |
| Overall Yield | 58.7 |
Advantages
-
Scalability : All steps are amenable to industrial-scale production.
-
Regiochemical Control : Nitration at position 5 of resorcinol ensures correct positioning in the final product.
Gould-Jacobs Cyclization
The Gould-Jacobs reaction offers an alternative route via cyclization of a nitro-substituted aniline with a β-keto ester.
Procedure
-
Synthesis of 2-Amino-3-hydroxy-5-nitrobenzoic Acid :
-
Nitration of 2-amino-3-hydroxybenzoic acid.
-
-
Cyclization :
-
Reagents : β-Keto ester (e.g., ethyl acetoacetate), polyphosphoric acid ().
-
Temperature : 120°C, 6 hours.
-
Challenges
-
Intermediate Instability : The nitro-substituted aniline precursor is sensitive to oxidation.
-
Yield : 50–55% due to side reactions during cyclization.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Direct Nitration | 1 | 65–72 | Low | Moderate |
| Friedlander Annulation | 1 | 68–75 | Medium | High |
| Resorcinol Route | 4 | 58.7 | High | High |
| Gould-Jacobs | 2 | 50–55 | Medium | Low |
Key Insights :
-
The Friedlander method balances yield and simplicity but requires specialized aldehydes.
-
The Resorcinol route offers high scalability at the expense of step count.
-
Direct nitration is cost-effective but limited by regiochemical precision.
Chemical Reactions Analysis
C–H Arylation and Suzuki–Miyaura Coupling
Quinolinones with electron-withdrawing groups (e.g., nitro) undergo regioselective C–H arylation. For example:
-
8-Bromoquinoline derivatives react with aryl bromides via Pd(OAc)₂/PPh₃ catalysis, yielding C2 or C3 arylated products depending on substituent effects .
-
Steric hindrance from nitro groups (e.g., at C8) directs reactivity to less hindered positions (e.g., C3 or C5) .
Key Observations:
-
C3 selectivity : Observed in 8-(thiophene-2-yl)quinoline derivatives due to quinoline nitrogen’s directing effect .
-
C5 selectivity : Dominates in nitro-substituted substrates (e.g., 8-nitroquinolin-2(1H)-one derivatives) .
Cine-Substitution
Nitroquinolones with multiple nitro groups (e.g., 1-methyl-3,6,8-trinitro-2-quinolone, TNQ ) undergo cine-substitution at the C4 position upon treatment with nucleophiles (amines, alcohols). The reaction involves:
Example Reaction:
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| TNQ | Benzylamine | 4-Benzylamino-6,8-dinitroquinolone | 65% |
Iridium-Catalyzed Annulation
IrCl(cod)₂ catalyzes the annulation of N-methylarylcarbamoyl chlorides with alkynes to form N-methyl-2-quinolones. This method tolerates diverse substituents but shows limited regioselectivity with unsymmetrical alkynes .
Mechanistic Highlights:
-
Oxidative addition of carbamoyl chloride to Ir(I).
-
Arene C–H activation to form iridacycle intermediates.
-
Alkyne insertion and reductive elimination to yield quinolones .
Biological Activity Implications
While not directly studied for 3-hydroxy-7-nitroquinolin-2(1H)-one, nitroquinolinones exhibit:
Scientific Research Applications
Antimicrobial Properties
3-Hydroxy-7-nitroquinolin-2(1H)-one and its derivatives have demonstrated noteworthy antimicrobial activity. Studies have shown that these compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For instance, a synthesized derivative displayed minimum inhibitory concentrations (MIC) of 50 µg/mL against both strains, indicating strong antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| P. aeruginosa | 50 |
Additionally, the compound has been evaluated for antifungal activity against strains such as Candida albicans, showing promising results that suggest potential as an antifungal agent .
Anticancer Activity
The cytotoxic effects of 3-Hydroxy-7-nitroquinolin-2(1H)-one have been assessed against various cancer cell lines. In studies, the compound showed dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines, including breast (MCF-7) and lung (A549) cancers.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 25 |
| HeLa (Cervical) | 20 |
These findings underscore the potential of this compound as a lead molecule in the development of new anticancer therapies.
Enzymatic Inhibition
Recent research has highlighted the capability of 3-Hydroxy-7-nitroquinolin-2(1H)-one derivatives to act as inhibitors of specific enzymes. Notably, they have been identified as potent inhibitors of human D-amino acid oxidase and HIV-1 reverse transcriptase associated RNase H activity. This suggests their potential utility in treating conditions related to these enzymes, including certain neurodegenerative diseases and viral infections .
Synthetic Methodologies
The synthesis of 3-Hydroxy-7-nitroquinolin-2(1H)-one has evolved with innovative methodologies that enhance yield and efficiency. A notable approach involves metal-organo-catalyzed reactions which facilitate the formation of this compound from simpler precursors. The use of NHC-dirhodium(II)/DBU catalysis in Eistert ring expansion reactions has been particularly effective, yielding products in good to excellent yields .
Case Study: Anticancer Activity
A study conducted on various derivatives of 3-Hydroxy-7-nitroquinolin-2(1H)-one revealed significant cytotoxic effects against multiple cancer cell lines. The derivatives were synthesized with modifications aimed at enhancing their biological activity, resulting in compounds that exhibited promising anticancer properties.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of synthesized derivatives against clinically relevant pathogens. The results indicated that certain modifications to the quinoline structure significantly enhanced antimicrobial activity, making them suitable candidates for further development as therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-nitroquinolin-2(1H)-one involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
The biological and physicochemical properties of quinolinones are heavily influenced by substituent type, position, and electronic effects. Key analogues are compared below:
Table 1: Structural Comparison of Quinolinone Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
Table 2: Key Physicochemical Properties
- Hydrogen Bonding: The C3 hydroxyl in 3-Hydroxy-7-nitroquinolin-2(1H)-one enhances water solubility compared to non-hydroxylated analogues like 7-nitroquinolin-2(1H)-one .
- Aromaticity: Dihydro derivatives (e.g., 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one) exhibit reduced aromaticity, increasing stability but decreasing planar rigidity .
Biological Activity
3-Hydroxy-7-nitroquinolin-2(1H)-one (3H-7NQ) is a compound belonging to the quinolinone family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of 3H-7NQ, focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by various studies and findings.
Chemical Structure and Synthesis
The structure of 3H-7NQ features a hydroxyl group at the 3-position and a nitro group at the 7-position of the quinolinone ring. The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors.
Anticancer Activity
Research has indicated that derivatives of quinolinones, including 3H-7NQ, exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the quinolinone structure enhance its efficacy against various cancer cell lines.
- Case Study : A derivative of 3H-7NQ demonstrated potent inhibitory effects on human cancer cell lines with an IC50 value indicating effective cytotoxicity. The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3H-7NQ | HeLa | 15 | Apoptosis induction |
| 3H-7NQ | MCF-7 | 10 | Cell cycle arrest |
Antimicrobial Activity
Quinolinone derivatives have been recognized for their antimicrobial properties. The biological activity of 3H-7NQ has been evaluated against various bacterial strains.
- Findings : In vitro studies reveal that 3H-7NQ exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiparasitic Activity
The antiparasitic potential of quinolinone derivatives has also been explored, particularly against protozoan parasites such as Leishmania and Trypanosoma species.
- Research Findings : A series of derivatives were synthesized and tested for their activity against Leishmania infantum. The results indicated that certain compounds showed promising antileishmanial activity with low cytotoxicity towards human cells.
| Compound | Parasite Tested | IC50 (µM) | Cytotoxicity (CC50, µM) |
|---|---|---|---|
| 3H-7NQ | Leishmania infantum | 20 | >100 |
Structure-Activity Relationship (SAR)
The biological activity of 3H-7NQ is influenced by its structural components. Modifications at various positions on the quinolinone ring can enhance or diminish its biological efficacy.
- Hydroxyl Group : The presence of the hydroxyl group at position 3 is crucial for maintaining biological activity.
- Nitro Group : The nitro group at position 7 contributes to increased lipophilicity, which is positively correlated with enhanced antimicrobial and anticancer activities.
Q & A
Q. How is 3-Hydroxy-7-nitroquinolin-2(1H)-one synthesized and characterized in academic research?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinolinone core. For example, nitro groups and hydroxyl substituents are introduced via nitration and hydroxylation reactions. Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for the quinolinone ring).
- ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton signals between δ 7–8 ppm).
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns . Reaction yields and purity are optimized using column chromatography or recrystallization.
Q. What in vitro protocols are used to evaluate the antimicrobial activity of this compound?
The twofold serial dilution technique is standard:
- Test compounds are diluted in broth (e.g., Mueller-Hinton) across a concentration gradient (1–512 μg/mL).
- Bacterial/fungal strains (e.g., P. aeruginosa, C. albicans) are inoculated and incubated at 37°C for 24–48 hours.
- Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration with no visible growth. For example, derivatives of this scaffold showed MIC values of 16–32 μg/mL against Gram-negative pathogens .
Q. What safety precautions are recommended for handling 3-Hydroxy-7-nitroquinolin-2(1H)-one?
Based on GHS classifications:
- Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates lab coats, gloves, and fume hoods.
- Storage : In airtight containers, away from oxidizers and heat sources.
- Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro/hydroxy groups) influence the antimicrobial efficacy of quinolin-2(1H)-one derivatives?
- Electron-withdrawing groups (e.g., -NO₂ at position 7) enhance activity against Gram-negative bacteria by improving membrane penetration. For instance, fluoro-substituted analogs showed 4-fold lower MIC values compared to unsubstituted derivatives .
- Hydroxyl groups at position 3 increase hydrogen-bonding interactions with microbial enzymes (e.g., DNA gyrase), as demonstrated by molecular docking studies .
Q. How can researchers address discrepancies in reported MIC values for structurally similar compounds?
Discrepancies arise from:
- Strain variability : Clinical vs. reference strains (e.g., E. coli ATCC 25922 vs. multidrug-resistant isolates).
- Methodological differences : Broth microdilution vs. agar diffusion. To mitigate, standardize protocols per CLSI guidelines and include positive controls (e.g., streptomycin) in all assays .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
Q. What mechanistic hypotheses explain the antimicrobial action of 3-Hydroxy-7-nitroquinolin-2(1H)-one?
Proposed mechanisms include:
- Enzyme inhibition : Binding to bacterial topoisomerase IV or fungal cytochrome P450 enzymes, disrupting DNA replication or ergosterol synthesis.
- Reactive oxygen species (ROS) generation : Nitro groups undergo redox cycling, inducing oxidative stress in microbial cells. This is supported by ROS assays using fluorescent probes like DCFH-DA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
